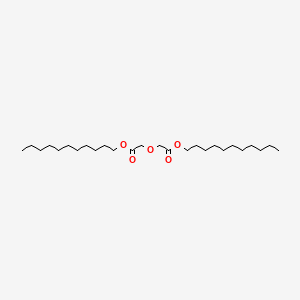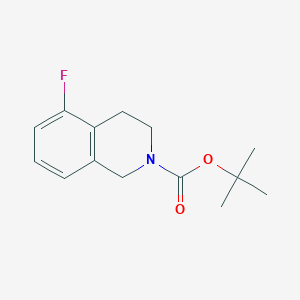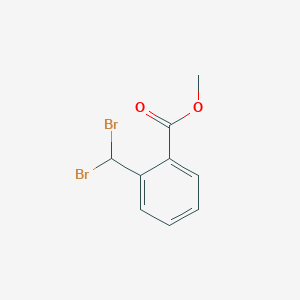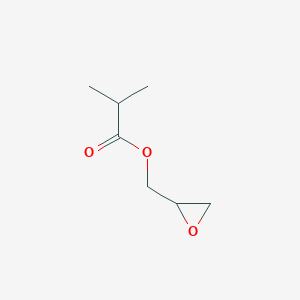![molecular formula C14H15N5O3 B14152791 2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N'-[(1E)-3-phenylpropylidene]acetohydrazide](/img/structure/B14152791.png)
2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N'-[(1E)-3-phenylpropylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N’-[(1E)-3-phenylpropylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a triazine ring, which is known for its stability and versatility in chemical reactions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N’-[(1E)-3-phenylpropylidene]acetohydrazide typically involves multiple steps, starting with the formation of the triazine ring. Common reagents used in the synthesis include hydrazine derivatives and aldehydes. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
For industrial production, the synthesis process is scaled up, and continuous flow reactors may be employed to maintain consistent reaction conditions. The use of catalysts and automated systems helps in optimizing the reaction efficiency and reducing production costs .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N’-[(1E)-3-phenylpropylidene]acetohydrazide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Applications De Recherche Scientifique
2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N’-[(1E)-3-phenylpropylidene]acetohydrazide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N’-[(1E)-3-phenylpropylidene]acetohydrazide exerts its effects involves interactions with various molecular targets. The triazine ring can form stable complexes with metal ions, while the hydrazide group can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate biochemical pathways and influence cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Known for its use as a condensing agent in peptide synthesis.
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Utilized in organic synthesis for various transformations.
Uniqueness
What sets 2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N’-[(1E)-3-phenylpropylidene]acetohydrazide apart is its combination of functional groups, which provides a unique reactivity profile. This makes it particularly valuable in applications requiring specific chemical modifications and interactions .
Propriétés
Formule moléculaire |
C14H15N5O3 |
|---|---|
Poids moléculaire |
301.30 g/mol |
Nom IUPAC |
2-(3,5-dioxo-2H-1,2,4-triazin-6-yl)-N-[(E)-3-phenylpropylideneamino]acetamide |
InChI |
InChI=1S/C14H15N5O3/c20-12(9-11-13(21)16-14(22)19-17-11)18-15-8-4-7-10-5-2-1-3-6-10/h1-3,5-6,8H,4,7,9H2,(H,18,20)(H2,16,19,21,22)/b15-8+ |
Clé InChI |
PFCCNJONOGBHIW-OVCLIPMQSA-N |
SMILES isomérique |
C1=CC=C(C=C1)CC/C=N/NC(=O)CC2=NNC(=O)NC2=O |
SMILES canonique |
C1=CC=C(C=C1)CCC=NNC(=O)CC2=NNC(=O)NC2=O |
Solubilité |
30.7 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-isopropoxy-5-methyl-3-(1-oxo-1-phenylpropan-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14152711.png)
![1-{2'-[4-(difluoromethoxy)phenyl]-7'-methoxy-1',10b'-dihydro-1H-spiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazin]-1-yl}ethanone](/img/structure/B14152713.png)


![5-methoxy-N'-[(E)-(2-methoxyphenyl)methylidene]-1H-indole-2-carbohydrazide](/img/structure/B14152737.png)
![2-[(5-hydroxy-3-oxo-2,3-dihydro-1,2,4-triazin-6-yl)sulfanyl]-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B14152742.png)
![2-[[4-Amino-6-(cyclohexylamino)-5-nitropyrimidin-2-yl]amino]ethanol](/img/structure/B14152747.png)
![N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butyramide](/img/structure/B14152748.png)
![N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-3-iodo-4-methylaniline](/img/structure/B14152751.png)


![N-[3-(3,3-dimethyloxan-4-yl)-3-phenylpropyl]-3-(furan-2-yl)-3-(4-methylphenyl)propanamide](/img/structure/B14152775.png)
![5-[2-(4-butoxyphenyl)quinolin-4-yl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B14152777.png)
![4-[(2-methyl-5-phenyl-1H-pyrrol-1-yl)methyl]benzoic acid](/img/structure/B14152780.png)
